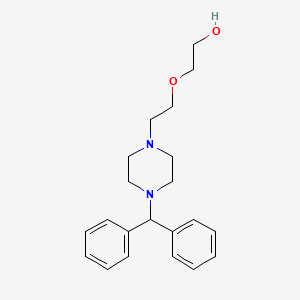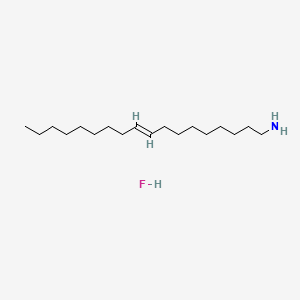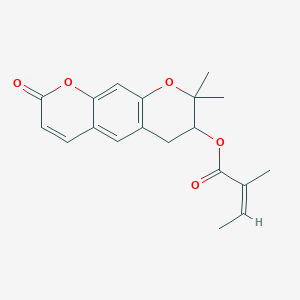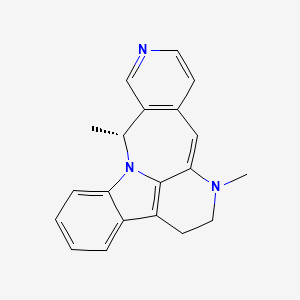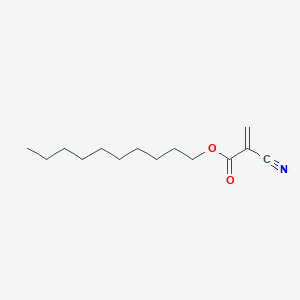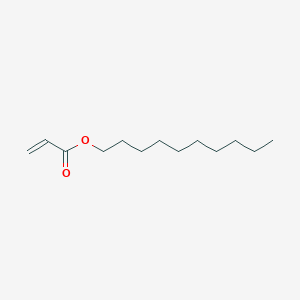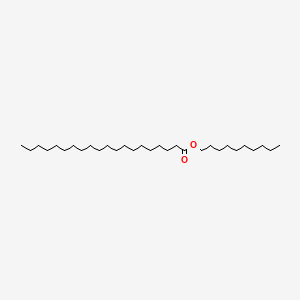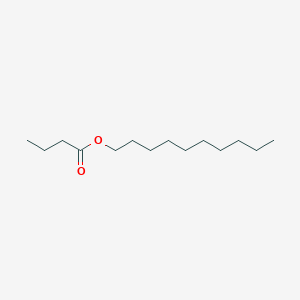
Delta-Decalacton
Übersicht
Beschreibung
Delta-Decalactone (DDL) is a chemical compound classified as a lactone. It naturally occurs in fruit and milk products in traces . It can be obtained from both chemical and biological sources . DDL has applications in food, polymer, and agricultural industries to formulate important products . The S-enantiomer has a nutty odor with a fruity undertone . The R-enantiomer is the main component of the warning stench of the North American porcupine .
Synthesis Analysis
Delta-Decalactone can be synthesized from 2-pentylidene cyclopentanone starting from cyclopentanone and n-valeraldehyde through aldol condensation, followed by dehydration . The yield reached 85.0%. 2-Pentenyl cyclopentanone was prepared in a yield of 95.0% from 2-pentylidene cyclopentanone with a hydrogenation methodology . Through Baeyer-villiger oxidation, delta-Decalactone was synthesized in a yield of 63.4% from 2-pentenyi cyclopentanone with hydrogen peroxide .Molecular Structure Analysis
The molecular formula of delta-Decalactone is C10H18O2 . It is a six-membered, 10-carbon cyclic monoester . It generally exists in two isomeric forms, R - and S . The molecular weight is 170.25 g/mol .Physical And Chemical Properties Analysis
Delta-Decalactone has a refractive index of 1.45600 to 1.45900 at 20.00 °C . Its boiling point is 117-120 °C at 0.02 mmHg . The melting point is -27.00 °C . The density is 0.954 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Delta-Decalacton: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Anwendungen in der Lebensmittelindustrie: this compound wird in der Lebensmittelindustrie aufgrund seiner Aromaeigenschaften weit verbreitet eingesetzt. Es verleiht ein fruchtiges, pfirsichartiges Aroma und wird in verschiedenen Produkten verwendet, wie z. B. Joghurt, Süßmolkenpulver und als Geschmacksverstärker in Erdnuss-, Beeren- und Butteraromen. Seine natur-identische Substanz wird für ihren cremigen und nussigen Geschmack geschätzt, was sie zu einem wertvollen Zusatzstoff in der Aromaindustrie macht .
Anwendungen in der Polymerindustrie: Im Polymerbereich trägt this compound zur Herstellung von biobasierten Polymeren bei. Es wird in Ringöffnungspolymerisationsprozessen verwendet, um thermodynamisch stabile Polymere herzustellen, deren Einsatzmöglichkeiten von thermoplastischen Polyurethan-Elastomeren bis hin zu umweltfreundlichen biomedizinischen Materialien reichen .
Anwendungen in der Agrarindustrie: this compound spielt in der Agrarindustrie eine Rolle, indem es zur Formulierung wichtiger Produkte beiträgt. Es ist an der Herstellung von natürlichen Aromen beteiligt und kann aus biologischen Quellen gewonnen werden, zu denen auch mikrobielle Produktionsprozesse gehören .
Wirkmechanismus
Target of Action
Delta-Decalactone is a chemical compound, classified as a lactone, that naturally occurs in fruit and milk products . It is an aroma component with a sweet and milky odor . The primary targets of Delta-Decalactone are the olfactory receptors, where it imparts a creamy odor and is a key part of the backbone of most dairy flavors .
Mode of Action
Delta-Decalactone interacts with its targets, the olfactory receptors, by binding to them and triggering a sensory response. This interaction results in the perception of a creamy odor, which is characteristic of Delta-Decalactone .
Biochemical Pathways
Delta-Decalactone affects the olfactory sensory pathways. Upon binding to the olfactory receptors, it triggers a signal transduction pathway that leads to the perception of smell. The downstream effects include the activation of the olfactory bulb in the brain, which processes the sensory input and leads to the perception of the creamy odor associated with Delta-Decalactone .
Pharmacokinetics
Its bioavailability would be influenced by factors such as concentration and duration of exposure .
Result of Action
The molecular and cellular effects of Delta-Decalactone’s action primarily involve the activation of olfactory receptors and the subsequent sensory perception of a creamy odor. This makes Delta-Decalactone a valuable compound in the food and fragrance industries, where it is used to impart a creamy and milky flavor or scent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Delta-Decalactone. For instance, its volatility means that it can easily evaporate at room temperature, which can affect its concentration and thus its perceived intensity of smell. Furthermore, factors such as pH and temperature can influence the stability of Delta-Decalactone .
Safety and Hazards
Prolonged inhalation of high concentrations may damage the respiratory system . Gastrointestinal symptoms, including upset stomach, may occur . Fumes from the stomach contents may be inhaled, resulting in the same symptoms as inhalation . Prolonged contact may cause dryness of the skin . It may cause temporary eye irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-pentyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBSPIPJMLAMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044496 | |
| Record name | 6-Pentyltetrahydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a coconut-fruity odour, butter-like on dilution | |
| Record name | 2H-Pyran-2-one, tetrahydro-6-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | delta-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
117.00 to 120.00 °C. @ 0.02 mm Hg | |
| Record name | delta-Decalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very soluble in alcohol and propylene glycol; insoluble in water | |
| Record name | delta-Decalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | delta-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.964-0.971 | |
| Record name | delta-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
705-86-2 | |
| Record name | δ-Decalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-decalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, tetrahydro-6-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Pentyltetrahydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decan-5-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-DECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNA0S5T234 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | delta-Decalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-27.00 °C. @ 760.00 mm Hg | |
| Record name | delta-Decalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is δ-decalactone primarily known for?
A1: δ-Decalactone is prized for its powerful, pleasant aroma, often described as peach-like, creamy, or coconutty. This makes it a sought-after ingredient in the flavor and fragrance industry. [, , , , , , , , ]
Q2: In which fruits is δ-decalactone naturally found?
A2: Research reveals its presence in various fruits, including peaches [, ], apricots [, ], nectarines [, ], and raspberries [, ]. [, , , , , ]
Q3: Does the concentration of δ-decalactone vary between different cultivars of a fruit?
A3: Yes, studies on raspberries indicate variations in volatile compound concentrations, including δ-decalactone, across different cultivars. []
Q4: Can the processing of fruits influence the concentration of δ-decalactone?
A4: Yes, research comparing fresh and cooked peach juice showed a significant increase in δ-decalactone levels after cooking, suggesting its generation from precursors during thermal processing. []
Q5: What other food products utilize δ-decalactone for its aroma?
A5: It's used to enhance creaminess in dairy products like butter [, ] and cream [] and is also found in products like nonfat dry milk []. [, , , ]
Q6: How is δ-decalactone produced naturally?
A6: The yeast Sporobolomyces odorus can biosynthesize optically active δ-decalactone through a 13-lipoxygenase pathway. [] This pathway involves the oxidation of specific fatty acids, leading to the formation of lactones. [, ]
Q7: Are there any microorganisms that can produce δ-decalactone from unusual precursors?
A7: Research has shown that certain microbes can convert alpha, beta-unsaturated lactones found in Massoi bark oil into natural δ-decalactone. []
Q8: Can δ-decalactone be produced through chemical synthesis?
A8: Yes, there are established chemical synthesis procedures for producing δ-decalactone. [, ]
Q9: Can genetic modification influence the aroma profile of fruits by affecting δ-decalactone production?
A9: Studies on peaches found that the expression of specific genes, such as those from the lipoxygenase (LOX) family, is linked to the production of aroma volatiles, including δ-decalactone, during fruit ripening. This suggests potential for modifying aroma profiles through genetic manipulation. []
Q10: What techniques are commonly used to analyze and quantify δ-decalactone in various samples?
A10: Gas chromatography-mass spectrometry (GC-MS) [, , , , , , , ] combined with techniques like solid-phase microextraction (SPME) [, , , ] or dynamic headspace analysis (DHA) [] are frequently employed for this purpose.
Q11: What is the advantage of using SPME in conjunction with GC-MS?
A11: SPME allows for the efficient extraction and preconcentration of volatile compounds like δ-decalactone from complex matrices, enhancing the sensitivity and selectivity of GC-MS analysis. [, ]
Q12: What is the molecular formula and weight of δ-decalactone?
A12: Its molecular formula is C10H18O2, and its molecular weight is 170.25 g/mol. [Various sources confirm this information]
Q13: Does δ-decalactone exhibit chirality?
A13: Yes, it exists as two enantiomers due to the presence of a chiral center. The (R)-enantiomer is reported to have a stronger and more desirable peach-like aroma compared to the (S)-enantiomer. [, ]
Q14: Are there any potential applications of δ-decalactone beyond the food and fragrance industries?
A14: It has shown potential as an insect repellent, specifically against German cockroaches. [, ] A study found that a formulation containing δ-decalactone exhibited attracting properties for both adult and larval stages of the insect. []
Q15: Is δ-decalactone being investigated for any potential medical or pharmaceutical applications?
A15: While not extensively researched in this domain, one study did examine its use in a topical hazard evaluation program for a candidate insect repellent. [] Further research is needed to explore potential medical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


